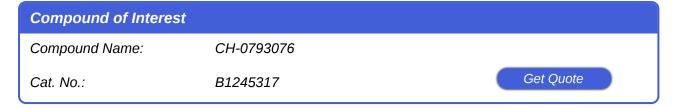


CH-0793076: A Potent Topoisomerase I Inhibitor with Promising Anti-Proliferative Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative activity of **CH-0793076**, a novel hexacyclic camptothecin analog, against other topoisomerase I inhibitors. **CH-0793076**, also known as TP3076, is the active metabolite of the water-soluble prodrug TP300. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the compound's mechanism of action.

Comparative Anti-Proliferative Activity

CH-0793076 has demonstrated potent anti-proliferative activity against various cancer cell lines. Its efficacy, particularly in cells expressing Breast Cancer Resistance Protein (BCRP), suggests a potential advantage over existing therapies.



Compound	Cell Line	IC50 (nM)	Notes
CH-0793076 (TP3076)	PC-6/pRC	0.18	Parental cell line.
CH-0793076 (TP3076)	PC-6/BCRP	0.35	BCRP-expressing cell line, indicating efficacy against drug-resistant cells.[1][2]
SN-38 (Active metabolite of Irinotecan)	HCT-116	Sub-nanomolar	TP3076 and its metabolite TP3011 are reported to be equipotent with SN- 38.[3]

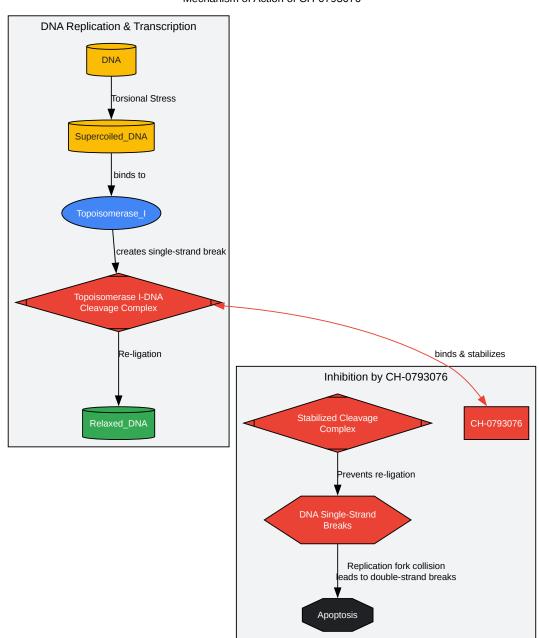
In Vivo Antitumor Activity of Prodrug TP300:

The water-soluble prodrug of **CH-0793076**, TP300, has shown significant tumor growth inhibition in various human cancer xenograft models. Notably, TP300 demonstrated superior efficacy compared to CPT-11 (Irinotecan) in BCRP-positive xenografts, suggesting it may overcome certain forms of drug resistance. A Phase I clinical trial of TP300 established a maximum tolerated dose (MTD) of 10 mg/m² and demonstrated a predictable hematologic toxicity profile with uncommon diarrhea.[3] The area under the curve (AUC) at the MTD for TP3076 was substantially greater than that typically observed for SN-38, indicating a potential pharmacokinetic advantage.[3]

Mechanism of Action: Topoisomerase I Inhibition

CH-0793076 exerts its anti-proliferative effects by inhibiting DNA topoisomerase I.[1][2][4][5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, **CH-0793076** prevents the religation of the DNA strand, leading to the accumulation of DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis and cell death.





Mechanism of Action of CH-0793076

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Caption: Inhibition of Topoisomerase I by CH-0793076.



Experimental Protocols Anti-Proliferative Activity Assessment (Sulforhodamine B Assay)

The anti-proliferative activity of **CH-0793076** is commonly determined using the Sulforhodamine B (SRB) assay, which measures cell density based on cellular protein content. [1][4][6][7]

Materials:

- · 96-well plates
- Cancer cell lines of interest
- Culture medium
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader

Procedure:

- Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of CH-0793076 and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
- Cell Fixation: Gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
- Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

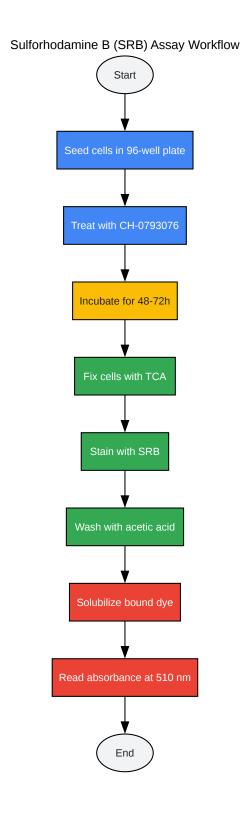






- Washing: Remove the unbound dye by washing with 1% acetic acid.
- Solubilization: Dissolve the protein-bound dye in a Tris base solution.
- Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.





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Caption: Workflow for assessing anti-proliferative activity using the SRB assay.



Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

The inhibitory effect of **CH-0793076** on topoisomerase I activity can be evaluated by a DNA relaxation assay.[8][9][10] This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I.

Materials:

- Supercoiled plasmid DNA
- Human Topoisomerase I enzyme
- Assay buffer
- CH-0793076
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide)

Procedure:

- Reaction Setup: Prepare a reaction mixture containing supercoiled DNA, assay buffer, and varying concentrations of CH-0793076.
- Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the mixture.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).
- Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
- Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV
 light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of



relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Start Prepare reaction mix with supercoiled DNA & CH-0793076 Add Topoisomerase I Incubate at 37°C Stop reaction Agarose Gel Electrophoresis Visualize DNA bands End

Topoisomerase I DNA Relaxation Assay Workflow

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Caption: Workflow for the Topoisomerase I DNA relaxation assay.

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